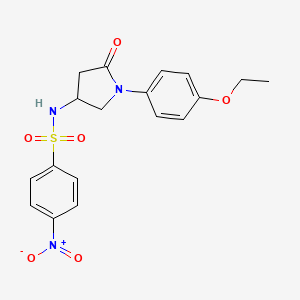
N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C18H19N3O6S and its molecular weight is 405.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a synthetic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrrolidinone Ring : Contributes to the stability and biological activity.
- Ethoxyphenyl Group : Enhances lipophilicity, aiding in cellular penetration.
- Nitrobenzenesulfonamide Moiety : Implicated in various biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were determined, showing effectiveness at concentrations as low as 10 µg/mL against certain pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as:
- HeLa Cells : Exhibited a reduction in cell viability by over 50% at concentrations of 25 µM after 48 hours of treatment.
- Mechanism : The compound appears to activate the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in bacterial growth and cancer cell proliferation.
- Receptor Interaction : The compound may interact with specific receptors or signaling pathways that regulate cell survival and apoptosis.
- Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels, contributing to its cytotoxic effects on cancer cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy in vivo
A recent study evaluated the anticancer efficacy of the compound in a mouse model bearing xenografted tumors. The results indicated:
- Tumor Growth Inhibition : A significant reduction in tumor size (up to 60%) was observed after treatment with the compound at a dosage of 10 mg/kg body weight for two weeks.
- Survival Rate Improvement : The survival rate of treated mice was significantly higher compared to controls, suggesting potential for further development as an anticancer agent .
特性
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-2-27-16-7-3-14(4-8-16)20-12-13(11-18(20)22)19-28(25,26)17-9-5-15(6-10-17)21(23)24/h3-10,13,19H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCDYBLOZHRQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














